molecular formula C9H9N5O2 B2984684 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1333730-50-9

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B2984684
CAS RN: 1333730-50-9
M. Wt: 219.204
InChI Key: RYHJBANFFDGEPG-UHFFFAOYSA-N
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Description

“4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound. Its structure contains an amino group, which gives it significant basicity . The compound is related to 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl- .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and MS analysis . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with primary amines, orthoesters, and azides . It can also undergo a heterocyclization reaction involving primary amines, orthoesters, and azides .


Physical And Chemical Properties Analysis

The compound has certain physical and chemical properties. For example, it is insoluble in water but soluble in strong polar organic solvents . It also has a significant basicity due to the presence of an amino group in its structure .

Scientific Research Applications

Pharmaceutical Intermediate

4-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: is a valuable intermediate in pharmaceutical synthesis. It’s particularly used in the synthesis of various sartan group drugs, which are widely prescribed as antihypertensive agents . The tetrazole moiety in sartans is crucial for their bioactivity, mimicking the tetrahedral geometry of the carboxylate group they replace.

Anticancer Research

This compound has been explored for its potential in anticancer therapy. Derivatives of benzoic acid, including those with a tetrazole ring, have shown promise in inducing apoptosis in cancer cells . The specific structure of this compound may interact with certain biological pathways to inhibit the growth of cancer cells.

Antimicrobial Potential

The tetrazole ring is a common feature in compounds with antimicrobial properties . Research indicates that derivatives of 4-amino-benzoic acid, such as the one , could be developed into effective antimicrobial agents . This application is particularly relevant in the search for new antibiotics amidst rising antibiotic resistance.

Organic Synthesis

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sites, including the amino group and the tetrazole ring, allow for various chemical transformations, making it a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory activities against cancer cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation or survival.

Mode of Action

Tetrazole derivatives are known to react with acidic materials and strong oxidizers . This suggests that the compound might interact with its targets through a mechanism involving proton transfer or redox reactions.

Biochemical Pathways

Given its potential anticancer activity , it might be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

The compound’s molecular weight of 990946 suggests it could potentially be absorbed and distributed in the body

Result of Action

In vitro studies have indicated that some compounds similar to 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound might induce cell death or inhibit cell proliferation in these cells.

Action Environment

The action of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid could potentially be influenced by various environmental factors. For instance, its reactivity with acidic materials and strong oxidizers suggests that its action might be affected by the pH and redox conditions of its environment. Additionally, its stability could be influenced by factors such as temperature and light exposure.

properties

IUPAC Name

4-amino-2-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJBANFFDGEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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